Product packaging for 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene(Cat. No.:CAS No. 827045-01-2)

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene

Cat. No.: B3286435
CAS No.: 827045-01-2
M. Wt: 436.85 g/mol
InChI Key: CIKRLMUAOORPSR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene (CAS 827045-01-2) is a high-value, polyhalogenated aromatic building block with a molecular formula of C8H7BrI2 and a molecular weight of 436.85 g/mol . Its structure features a reactive bromomethyl group and two iodine substituents on the benzene ring, enabling multiple sites for selective cross-coupling reactions and functionalization. This makes it an essential intermediate in synthesizing complex organic molecules, particularly in pharmaceutical research and materials science. The compound requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . It is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrI2 B3286435 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene CAS No. 827045-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,5-diiodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRLMUAOORPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728764
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827045-01-2
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromomethyl 2,5 Diiodo 4 Methylbenzene

Strategies for Core Benzene (B151609) Ring Functionalization

The primary challenge in synthesizing the target molecule lies in achieving the desired 2,5-diiodo substitution pattern on the toluene (B28343) framework. This is typically accomplished through electrophilic aromatic substitution on a pre-existing toluene derivative, where the directing effects of the substituents guide the incoming electrophiles.

Regioselective Iodination Pathways

Direct iodination of toluene is generally not a viable route due to the low reactivity of iodine. Therefore, a more activated precursor is required. A common strategy involves the use of p-toluidine (B81030) (4-methylaniline) as the starting material. The strongly activating amino group directs electrophiles to the ortho and para positions.

A plausible pathway to achieve the 2,5-diiodo substitution involves a two-step iodination of p-toluidine. The first iodination would be directed by the powerful amino group to the position ortho to it (position 2). The second iodination would then be directed to the remaining activated ortho position (position 6) or the position para to the methyl group (position 5). The steric hindrance from the methyl group and the first iodine atom would likely favor iodination at the less hindered position 5, leading to the formation of 2,5-diiodo-4-methylaniline.

Common iodinating agents for anilines include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. wikipedia.orgmanac-inc.co.jp The reaction with ICl is a classic method for the iodination of activated aromatic rings. wikipedia.orgnih.gov The amino group of the resulting 2,5-diiodo-4-methylaniline can then be removed through a deamination reaction, typically a Sandmeyer-type process. organic-chemistry.orggla.ac.ukyoutube.com This involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is subsequently treated with a reducing agent like hypophosphorous acid to yield 2,5-diiodo-4-methylbenzene (2,5-diiodotoluene). organic-chemistry.orgprinceton.edu

Table 1: Reagents for Iodination and Deamination

Step Reagent Purpose
Iodination Iodine Monochloride (ICl) Electrophilic iodination of the activated aromatic ring.
Iodination Iodine (I₂) with an oxidizing agent In situ generation of an electrophilic iodine species.
Diazotization Sodium Nitrite (NaNO₂) in acid Conversion of the primary amine to a diazonium salt.
Deamination Hypophosphorous Acid (H₃PO₂) Reductive removal of the diazonium group.
Deamination Potassium Iodide (KI) Can be used in a Sandmeyer reaction to replace the diazonium group with iodine, though in this case, deamination is the desired outcome. princeton.edu

Direct Bromination Approaches and Their Selectivity

Direct bromination of the aromatic ring in the context of synthesizing 1-(bromomethyl)-2,5-diiodo-4-methylbenzene is generally not a primary strategy for introducing the bromo- substituent onto the ring itself. The outlined synthesis focuses on benzylic bromination. However, it is worth noting that direct bromination of toluene or its derivatives typically occurs on the aromatic ring in the presence of a Lewis acid catalyst. In the absence of such a catalyst and with the use of radical initiators, bromination occurs at the benzylic position.

Should one consider a synthetic route involving initial bromination of the ring, the directing effects of the methyl group would lead to a mixture of ortho- and para-bromotoluene. Achieving the specific 2,5-dihalo pattern through sequential bromination and iodination would be challenging due to competing directing effects and potential for polyhalogenation. Therefore, the more controlled approach of functionalizing a pre-existing aniline (B41778) derivative is preferred.

Benzylic Bromination Techniques

With the 2,5-diiodotoluene core in hand, the final step is the introduction of the bromine atom at the benzylic position of the methyl group. This is a well-established transformation typically achieved through free-radical bromination.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Initiators

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgthermofisher.comchem-station.commychemblog.com This reaction is carried out in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred. wikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. mychemblog.comchemistrysteps.commasterorganicchemistry.com

The mechanism proceeds via a radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of 2,5-diiodotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to yield the final product, this compound, and another bromine radical, which continues the chain. chemistrysteps.com The use of NBS is advantageous as it maintains a low concentration of bromine and HBr in the reaction mixture, thus minimizing side reactions such as electrophilic addition to the aromatic ring. chemistrysteps.com

Table 2: Typical Conditions for Wohl-Ziegler Benzylic Bromination

Substrate Brominating Agent Initiator Solvent Conditions
Toluene Derivative N-Bromosuccinimide (NBS) AIBN Carbon Tetrachloride (CCl₄) Reflux
Toluene Derivative N-Bromosuccinimide (NBS) Benzoyl Peroxide Carbon Tetrachloride (CCl₄) Reflux
Toluene Derivative N-Bromosuccinimide (NBS) UV light Carbon Tetrachloride (CCl₄) Reflux
Toluene Derivative N-Bromosuccinimide (NBS) AIBN Cyclohexane Reflux

Alternative Reagents and Conditions for Benzylic Halogenation

While NBS is the most prevalent reagent for benzylic bromination, other methods exist. Direct bromination with molecular bromine (Br₂) under free-radical conditions (e.g., UV light) can also achieve benzylic bromination. However, this method is often less selective than the Wohl-Ziegler reaction and can lead to over-bromination or addition reactions to the aromatic ring.

Alternative brominating agents that can be used include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which functions similarly to NBS as a source of bromine radicals. The choice of solvent can also be critical, with non-polar solvents that are inert to radical reactions being essential for high yields.

Multi-step Synthetic Sequences and Optimization Strategies

A proposed synthetic route is as follows:

Iodination of p-toluidine: Regioselective di-iodination of p-toluidine using a suitable iodinating agent like iodine monochloride to yield 2,5-diiodo-4-methylaniline.

Deamination of 2,5-diiodo-4-methylaniline: Conversion of the amino group to a diazonium salt followed by reductive deamination to produce 2,5-diiodo-4-methylbenzene.

Benzylic Bromination: Radical bromination of 2,5-diiodo-4-methylbenzene using NBS and a radical initiator to afford the final product, this compound.

Optimization of this synthetic sequence would involve several key considerations. In the iodination step, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired 2,5-diiodo isomer and minimize the formation of other isomers or poly-iodinated products. Purification of the 2,5-diiodo-4-methylaniline intermediate before proceeding to the next step would be essential for obtaining a pure final product.

In the deamination step, the conditions for diazotization must be carefully controlled (typically low temperatures) to prevent premature decomposition of the diazonium salt. The choice of reducing agent for the deamination is also important for achieving a high yield.

For the final benzylic bromination, the ratio of NBS to the substrate, the concentration of the radical initiator, and the reaction time should be optimized to ensure complete conversion of the starting material while minimizing the formation of di-brominated byproducts. The progress of the reaction can often be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on top of the CCl₄ solvent. wikipedia.org

Convergent and Linear Synthesis Pathways

The construction of polysubstituted benzenes can be approached through two primary strategies: linear and convergent synthesis. wikipedia.org

Linear Synthesis: In a linear sequence, the benzene core is sequentially functionalized one step at a time until the final product is achieved. For this compound, a plausible linear pathway would commence with a readily available starting material like p-xylene (B151628). This pathway would involve two main transformations: the introduction of two iodine atoms onto the aromatic ring, followed by the bromination of one of the methyl groups.

A potential linear synthesis route is as follows:

Di-iodination of p-xylene: The first step would be the electrophilic iodination of p-xylene to yield 2,5-diiodo-p-xylene. Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. Therefore, this reaction is typically carried out in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. rsc.org Common oxidizing systems include nitric acid, iodic acid, or hydrogen peroxide in the presence of an acid catalyst. orgsyn.org Another effective method involves the use of iodine in combination with reagents like N-Iodosuccinimide (NIS). The orientation of the incoming iodine atoms to the 2 and 5 positions is directed by the two methyl groups of p-xylene.

Benzylic Bromination: The subsequent step is the selective bromination of one of the benzylic methyl groups of 2,5-diiodo-p-xylene. This is typically achieved through a free-radical halogenation known as the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with initiation by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orggla.ac.uk

Convergent Synthesis: A convergent synthesis involves the preparation of separate fragments of the target molecule, which are then combined in the final stages. For a molecule like this compound, a convergent approach is less straightforward and generally less common than a linear approach. It might involve the synthesis of a pre-functionalized iodinated fragment that is then coupled with another piece, but for this specific structure, the linear pathway starting from a simple aromatic precursor is more direct and efficient.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are heavily dependent on the conditions of the benzylic bromination step (Wohl-Ziegler reaction), as the iodination step is generally high-yielding if appropriate methods are used. The key challenge in the bromination step is achieving selective mono-bromination at the benzylic position without side reactions.

Key factors influencing the Wohl-Ziegler bromination include:

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution over electrophilic addition to the aromatic ring. chadsprep.comyoutube.com The use of molecular bromine directly often leads to unwanted aromatic bromination, especially in electron-rich systems. The purity of the NBS itself can be a factor, as impurities can affect the reaction rate. scientificupdate.com

Initiator: The reaction requires a radical initiator. This can be photochemical (UV light) or a chemical initiator like AIBN or benzoyl peroxide. gla.ac.uk Photochemical initiation can often be performed at lower temperatures, which can improve selectivity. Continuous-flow protocols using light activation have been developed to offer better control over reaction parameters and improve scalability and safety. acs.org

Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as trifluorotoluene or acetonitrile (B52724) are now preferred. wikipedia.orgacs.org Solvent polarity can influence the reaction rate and selectivity.

Temperature: The reaction is typically conducted at the boiling point of the solvent to ensure thermal decomposition of the chemical initiator and to promote the radical chain reaction. However, temperature must be carefully controlled to prevent side reactions, such as over-bromination to form a dibromomethyl group.

Substituent Effects: The two iodine atoms on the benzene ring have a significant impact. Their large size (steric hindrance) may influence the approach of the bromine radical to the benzylic hydrogen. Electronically, halogens are deactivating via induction but directing ortho-para via resonance. In a radical reaction, electron-withdrawing groups on the aromatic ring are known to decrease the rate of benzylic bromination. researchgate.net The bulky iodine atoms could potentially slow the reaction compared to unsubstituted toluene.

The table below summarizes the influence of various reaction conditions on the benzylic bromination step.

ParameterCondition/ReagentEffect on Yield and PurityReference
Brominating Agent N-Bromosuccinimide (NBS)Favors selective benzylic bromination by maintaining a low Br₂ concentration, minimizing aromatic bromination. wikipedia.orgchadsprep.com
Molecular Bromine (Br₂)Can lead to a mixture of products, including undesirable aromatic substitution. chadsprep.com
Initiator AIBN or Benzoyl PeroxideCommon chemical initiators that generate radicals upon heating. gla.ac.uk
UV LightAllows for photochemical initiation, often at lower temperatures, which can enhance selectivity. gla.ac.uk
Solvent Carbon Tetrachloride (CCl₄)Classic, effective, but toxic and environmentally harmful solvent. wikipedia.org
Acetonitrile or TrifluorotolueneGreener alternatives to CCl₄ that are effective for the reaction. wikipedia.orgacs.org
Temperature Elevated (Reflux)Generally required for thermal initiation and to sustain the radical chain reaction. wikipedia.org
Lower Temperature (with photo-initiation)Can improve selectivity by reducing the rate of side reactions. acs.org
Substituents (Iodine) Electron-withdrawing/Steric BulkMay decrease the reaction rate due to electronic deactivation and steric hindrance, potentially improving selectivity for mono-bromination. researchgate.net

Stereochemical Control in Bromomethylation (if applicable to benzylic position)

The stereochemical outcome of a reaction is a crucial consideration if a chiral center is formed. In the context of the benzylic bromination to form this compound, the applicability of stereochemical control must be assessed.

The mechanism of the Wohl-Ziegler bromination proceeds through a free-radical chain reaction. The key step that determines the stereochemistry is the abstraction of a hydrogen atom from the benzylic carbon to form a benzylic radical. This benzylic radical intermediate is sp²-hybridized and has a planar geometry. gla.ac.uk

For the synthesis of the target compound, the precursor is 2,5-diiodo-p-xylene. The methyl group that undergoes bromination is not a prochiral center, as the two faces of the radical intermediate are identical upon attack. The starting material itself is achiral, and no new stereocenter is generated in the product. Therefore, stereochemical control is not applicable to the synthesis of this compound.

If the substrate for a benzylic bromination were prochiral (for example, if the benzylic carbon was bonded to two different groups in addition to the hydrogen and the aromatic ring), the planar radical intermediate would be attacked by the bromine from either face with equal probability. This would result in the formation of a racemic mixture (an equal amount of both enantiomers) of the product, and no stereochemical control would be exerted by this reaction mechanism.

Reactivity and Chemical Transformations of 1 Bromomethyl 2,5 Diiodo 4 Methylbenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group is a key reactive center in 1-(bromomethyl)-2,5-diiodo-4-methylbenzene. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution, where the bromine atom is replaced by a variety of nucleophiles. ucalgary.ca This reactivity allows for the straightforward introduction of diverse functional groups at the benzylic position.

Synthesis of Substituted Methylbenzene Derivatives (e.g., Amines, Alcohols, Thiols)

The benzylic bromide can readily react with various nucleophiles to yield a range of substituted toluene (B28343) derivatives. While specific studies on this compound are not extensively documented in the searched literature, the transformation of the bromomethyl group is a well-established process in organic chemistry.

Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of the corresponding benzylic amines.

Alcohols: Hydrolysis with water or reaction with hydroxide (B78521) sources yields the corresponding benzylic alcohol, (2,5-diiodo-4-methylphenyl)methanol. researchgate.net

Thiols: Treatment with sulfide (B99878) sources, such as sodium hydrosulfide, or with thiols in the presence of a base, can produce the corresponding benzylic thiols or thioethers.

The table below illustrates the expected products from the reaction of this compound with common nucleophiles.

NucleophileReagent ExampleProduct Class
AmineR₂NHSubstituted Benzylamine
HydroxideNaOHBenzyl (B1604629) Alcohol
ThiolateRSNaThioether
AzideNaN₃Benzyl Azide
CyanideNaCNBenzyl Cyanide

Kinetic and Mechanistic Studies of SN1/SN2 Processes

Nucleophilic substitution at a primary benzylic position can proceed through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) mechanism, and the operative pathway is influenced by several factors including the nucleophile, solvent, and substrate structure. masterorganicchemistry.com

Sₙ2 Mechanism: A strong, unhindered nucleophile typically favors the Sₙ2 pathway, which involves a concerted, single-step reaction. chemicalnote.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For this compound, the large iodine atom at the ortho-position (C2) could exert steric hindrance, potentially slowing the rate of a backside Sₙ2 attack compared to a less substituted benzyl bromide. chemicalnote.com

Sₙ1 Mechanism: The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com Benzylic halides are prone to Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. ucalgary.ca This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. pharmaguideline.com

Kinetic studies on closely related activated benzyl bromides in non-solvolyzing solvents have shown evidence for the simultaneous occurrence of both Sₙ1 and Sₙ2 pathways. researchgate.net For this compound, a duality of mechanisms is plausible, with the specific conditions dictating the dominant pathway.

Metal-Catalyzed Cross-Coupling Reactions

The two aryl-iodide bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions. The differing electronic and steric environments of the two C-I bonds may allow for regioselective functionalization. nih.govbohrium.com

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl-iodide bonds are significantly more reactive than aryl-bromide or -chloride bonds in standard palladium-catalyzed cross-coupling reactions, allowing for selective transformations while leaving the benzylic bromide intact under appropriate conditions.

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide positions with an organoboron reagent, such as an arylboronic acid, to form biaryl structures. researchgate.netnih.gov It is a robust method for creating C(sp²)-C(sp²) bonds. youtube.com By controlling the stoichiometry of the boronic acid, it may be possible to achieve either mono- or di-arylation. Research on diiodo- and polyhalogenated arenes has shown that selective coupling can be achieved, often influenced by steric and electronic factors of both the substrate and the catalyst system. nih.govresearchgate.net

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. Studies on 1,2,3-triiodobenzene (B3054506) derivatives have demonstrated that highly regioselective mono- and even double Sonogashira couplings can be achieved, suggesting that selective alkynylation of this compound is feasible. nih.gov

The following table shows potential products from selective cross-coupling reactions.

Reaction TypeCoupling PartnerPotential Product (Monosubstitution at C5)
Suzuki-MiyauraPhenylboronic acid1-(Bromomethyl)-5-iodo-4-methyl-[1,1'-biphenyl]-2-yl
SonogashiraPhenylacetylene1-(Bromomethyl)-2-iodo-4-methyl-5-(phenylethynyl)benzene

Carbon-Heteroatom Coupling Reactions

Beyond C-C bond formation, palladium catalysis can be employed to form carbon-heteroatom bonds at the aryl iodide positions. Reactions like the Buchwald-Hartwig amination (for C-N bonds) or analogous C-S and C-O coupling reactions provide synthetic routes to arylamines, aryl thioethers, and diaryl ethers, respectively. nih.govmdpi.comresearchgate.net These methods are complementary to the nucleophilic substitution at the benzylic position and allow for the construction of highly complex and functionalized aromatic structures.

Ligand Effects and Catalyst Design for Optimal Reactivity

The success and selectivity of palladium-catalyzed cross-coupling reactions on polyfunctional molecules like this compound are critically dependent on the catalyst system, particularly the choice of ligand. nih.gov

Ligand Choice: Bulky and electron-rich phosphine (B1218219) ligands (e.g., dialkylbiarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are known to enhance catalyst activity and stability. nih.govlibretexts.org These ligands can promote the challenging oxidative addition step and facilitate the final reductive elimination. nih.gov

Selectivity Control: The steric and electronic properties of the ligand can influence the regioselectivity of the coupling. bohrium.comacs.org In a diiodo-substituted arene, a bulky ligand might preferentially direct the catalyst to the less sterically hindered C-I bond. nih.gov Furthermore, specific ligand-substrate electrostatic interactions have been exploited to control site-selectivity in the cross-coupling of polyhalogenated arenes. acs.org Careful selection of the ligand, palladium precursor, base, and solvent is therefore essential to control the outcome, whether aiming for mono-functionalization at a specific iodine or for exhaustive di-substitution.

Oxidation and Reduction Chemistry

The presence of both a reactive bromomethyl group and aryl iodide moieties allows for a range of selective oxidation and reduction reactions. These transformations are fundamental in modifying the core structure of this compound for further synthetic applications.

Functional Group Interconversions of the Bromomethyl Moiety

The benzylic bromide of the bromomethyl group is a key site for functional group interconversions. Its position, activated by the adjacent aromatic ring, makes it susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The bromomethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. Mild oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation, can convert the benzylic bromide to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would be expected to oxidize the bromomethyl group directly to a carboxylic acid.

Reduction: Conversely, the bromomethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst or by using hydride reagents like lithium aluminum hydride (LiAlH4). Such a reduction would yield 2,5-diiodo-1,4-dimethylbenzene.

Table 1: Hypothetical Functional Group Interconversions of the Bromomethyl Moiety

Starting Material Reagent(s) Product Transformation

Reductive Dehalogenation of Aryl Iodides and Bromides

The carbon-halogen bonds in this compound can be cleaved through reductive processes. The differing bond strengths (C-I < C-Br) allow for selective dehalogenation. Aryl iodides are generally more reactive towards reduction than aryl bromides. thieme-connect.de

Various methods can be employed for reductive dehalogenation, including catalytic hydrogenation, metal-ammonia reductions (Birch reduction), and the use of metal hydrides. The choice of reagent and reaction conditions can, in principle, allow for the selective removal of the iodo groups over the bromo group, or the removal of all halogen atoms. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for the reduction of aryl halides. thieme-connect.desigmaaldrich.com The use of specific catalysts and conditions can favor the reduction of the more labile C-I bonds.

Table 2: Potential Products of Reductive Dehalogenation

Product Halogens Removed
1-(Bromomethyl)-4-methylbenzene Two Iodine atoms
2,5-Diiodo-1,4-dimethylbenzene Bromine atom (from bromomethyl)
1,4-Dimethylbenzene Two Iodine atoms and Bromine atom

Cyclization and Rearrangement Processes

The strategic placement of reactive functional groups in this compound makes it a potential precursor for the synthesis of complex cyclic structures, including fused rings, bridged systems, and macrocycles.

Intramolecular Ring-Forming Reactions

Although no specific intramolecular cyclizations of this compound are prominently reported, its structure suggests potential for such reactions. For a true intramolecular reaction, the molecule would first need to be functionalized with a nucleophilic group that could then displace the benzylic bromide.

A more direct approach to ring formation involves bimolecular reactions that lead to cyclic products. For instance, treatment with a dinucleophile could lead to the formation of a heterocyclic ring. An example of a similar process is the reaction of 1,3-bis(bromomethyl)-5-methylbenzene (B103589) to form thiacyclophanes. researchgate.net

Bridged Systems and Macrocycle Formation

The difunctional nature of derivatives of this compound, or the parent compound itself under certain conditions, makes it a candidate for the construction of bridged systems and macrocycles. The synthesis of macrocycles often involves the reaction of two molecules with complementary reactive groups. nih.gov For example, the reaction of two molecules of this compound with a suitable linking agent could produce a macrocyclic dimer.

The formation of such large rings is typically carried out under high-dilution conditions to favor intramolecular or desired intermolecular reactions over polymerization. The synthesis of macrocycles containing dithiocarbamate (B8719985) functionalities has been reported using a bimolecular homodifunctional approach. nih.gov A similar strategy could hypothetically be applied to this compound.

Table 3: Hypothetical Macrocyclization Reactions

Reactants Linking Agent Potential Product Type
This compound (2 equiv.) Sodium sulfide (Na₂S) Thiacyclophane
This compound (2 equiv.) Ethane-1,2-diamine Azacyclophane
This compound (2 equiv.) Hydroquinone Ether-bridged cyclophane

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

Proton and Carbon Chemical Shift Analysis (¹H, ¹³C, DEPT NMR)

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two iodine atoms, being electron-withdrawing and having a significant anisotropic effect, along with the bromomethyl group, will cause the aromatic protons to be shifted downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.5 - 8.0Singlet
Aromatic-H7.0 - 7.5Singlet
-CH₂Br4.5 - 5.0Singlet
-CH₃2.3 - 2.6Singlet

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)DEPT-135
Quaternary C-I90 - 100No Signal
Quaternary C-I90 - 100No Signal
Quaternary C-CH₂Br138 - 142No Signal
Quaternary C-CH₃140 - 145No Signal
Aromatic CH130 - 140Positive
Aromatic CH130 - 140Positive
-CH₂Br30 - 35Negative
-CH₃20 - 25Positive

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, no significant COSY correlations are expected as the aromatic protons are likely singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In this compound, a NOESY spectrum would show cross-peaks between the methylene protons (-CH₂Br) and the adjacent aromatic proton, and between the methyl protons (-CH₃) and its neighboring aromatic proton, confirming their positions on the benzene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. The theoretical monoisotopic mass of this compound (C₈H₇BrI₂) can be calculated with high precision.

Calculated Molecular Weight for C₈H₇⁷⁹Br¹²⁷I₂:

PropertyValue
Molecular FormulaC₈H₇BrI₂
Monoisotopic Mass435.7871 u
Average Mass435.889 u

Fragmentation Pathways and Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The analysis of these fragments provides valuable structural information. The expected fragmentation of this compound would likely involve the following pathways:

Loss of a bromine radical: This would result in a prominent peak corresponding to the [M-Br]⁺ ion.

Loss of an iodine radical: This would lead to a peak for the [M-I]⁺ ion.

Loss of the bromomethyl radical: A peak corresponding to the [M-CH₂Br]⁺ fragment would also be expected.

Formation of the tropylium (B1234903) ion: Rearrangement to form a stable tropylium or a related benzyl (B1604629) cation is a common pathway for benzyl halides.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (-CH₂, -CH₃)3000 - 2850Stretching
Aromatic C=C1600 - 1450Stretching
CH₂ bend~1450Bending (Scissoring)
CH₃ bend~1375Bending (Symmetric)
C-Br600 - 500Stretching
C-I500 - 400Stretching

The FT-IR and Raman spectra would be complementary. The C-I and C-Br stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of these bonds. The aromatic ring vibrations would be visible in both spectra, providing a characteristic fingerprint for the substituted benzene ring.

Assignment of Characteristic Absorption Bands to Functional Groups

The IR and Raman spectra of this compound are expected to exhibit distinct absorption bands corresponding to its constituent functional groups. By comparing with related structures like xylyl bromides and other halogenated benzenes, a reliable assignment of these bands can be made. nist.govchemicalbook.comnist.gov

Key functional groups and their anticipated vibrational frequencies include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl (CH₃) and bromomethyl (CH₂Br) groups, these are expected in the 2980-2870 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring usually appear as a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups are anticipated in the 1470-1370 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration of the bromomethyl group is typically found in the 700-500 cm⁻¹ range.

C-I Stretching: The carbon-iodine bonds are weaker and involve heavier atoms, thus their stretching vibrations are expected at lower wavenumbers, generally between 600-480 cm⁻¹.

Below is an interactive table summarizing the expected characteristic IR absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂Br)Stretching2980 - 2870
Aromatic C=CStretching1600 - 1450
Aliphatic C-H (CH₂, CH₃)Bending1470 - 1370
C-Br (in CH₂Br)Stretching700 - 500
C-IStretching600 - 480

This data is predicted based on characteristic vibrational frequencies for the specified functional groups.

Analysis of Molecular Vibrations and Conformations

The primary conformational flexibility in this compound arises from the rotation of the bromomethyl group (-CH₂Br) relative to the plane of the benzene ring. While there is a relatively low barrier to this rotation, specific solid-state conformations may be favored to optimize crystal packing and minimize steric hindrance.

Electronic Spectroscopy (UV-Vis)

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted aromatic ring. The benzene ring itself is a chromophore, and its absorption characteristics are modified by the attached substituents (two iodine atoms, a bromine atom via a methylene bridge, and a methyl group).

The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals of the aromatic system. The presence of halogen and alkyl substituents on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system and electronic interactions between the substituents and the π-system of the ring. The presence of heavy atoms like iodine can also facilitate intersystem crossing. Studies on similar diiodo and dibromo derivatives confirm that halogenation leads to shifts in the absorption maxima. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound has not been reported, analysis of closely related polysubstituted halogenated aromatic compounds allows for a robust prediction of its solid-state characteristics. rsc.orgresearchgate.net

Determination of Molecular Conformation and Packing Arrangements

In the solid state, the molecule would adopt a conformation that allows for the most efficient packing. The planarity of the benzene ring will be the dominant structural feature. The substituents, particularly the bulky iodine atoms and the bromomethyl group, will dictate how the molecules arrange themselves.

Crystal structures of similar compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene, often reveal layered packing arrangements. rsc.org It is likely that this compound would also pack in layers or sheets, potentially with the aromatic rings adopting a tilted or herringbone arrangement to maximize van der Waals forces and accommodate the bulky substituents.

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, C-H...Br)

The solid-state structure will be heavily influenced by a network of non-covalent interactions. Given the molecular composition, several key interactions are expected to play a dominant role in the crystal packing.

Halogen Bonding: This is a highly significant directional interaction involving an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site. researchgate.net In this molecule, several types of halogen bonds are possible:

I···I or I···Br Interactions: The large, polarizable iodine atoms are excellent halogen bond donors and can interact with the electron-rich equatorial belt of a neighboring iodine or bromine atom.

I···π or Br···π Interactions: The halogen atoms could also interact with the π-electron cloud of an adjacent aromatic ring.

C-H···X Hydrogen Bonding: Weak hydrogen bonds involving C-H groups as donors and halogen atoms as acceptors are also critical in directing crystal packing.

C-H···Br and C-H···I Interactions: The hydrogen atoms of the methyl (CH₃) and bromomethyl (CH₂Br) groups can form weak hydrogen bonds with bromine or iodine atoms on adjacent molecules. These interactions, though individually weak, collectively contribute significantly to the stability of the crystal lattice. nih.govmdpi.com

The interplay between these different intermolecular forces dictates the final, three-dimensional supramolecular architecture. nih.gov

The table below summarizes the likely intermolecular interactions.

Interaction TypeDonorAcceptorTypical Distance Range (Å)Significance
Halogen BondC-II or Br (on another molecule)< 3.9 (I···I), < 3.7 (I···Br)Major directional force
Halogen BondC-BrI or Br (on another molecule)< 3.7 (Br···I), < 3.4 (Br···Br)Contributes to packing
Hydrogen BondC-H (methyl/bromomethyl)Br or I (on another molecule)< 3.0 (H···Br), < 3.2 (H···I)Stabilizes packing arrangement
π-π StackingAromatic RingAromatic Ring~3.3 - 3.8Possible, but may be hindered by bulky substituents

Distances are approximate and represent values less than the sum of the van der Waals radii.

Computational and Theoretical Investigations of 1 Bromomethyl 2,5 Diiodo 4 Methylbenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a powerful tool for predicting molecular geometries, energies, and other properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 1-(bromomethyl)-2,5-diiodo-4-methylbenzene involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for the iodine atoms, the bond lengths, bond angles, and dihedral angles are calculated. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (Å or Degrees)
C-I Bond Length~2.10 Å
C-Br Bond Length~1.95 Å
C-C (aromatic) Bond Length~1.40 Å
C-H (methyl) Bond Length~1.09 Å
C-C-I Bond Angle~120°
C-C-Br Bond Angle~118°

Note: These are estimated values based on typical bond lengths and angles for similar structures and require specific DFT calculations for precise determination.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. earthlinepublishers.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. earthlinepublishers.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, with some contribution from the p-orbitals of the iodine atoms. The LUMO is likely to be distributed over the aromatic ring and the C-Br and C-I bonds, indicating that these are potential sites for nucleophilic attack. The presence of the iodyl substituent is known to raise the energies of both frontier orbitals. earthlinepublishers.com

Table 2: Predicted Frontier Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5 eV
LUMO-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV

Note: These values are estimations based on related halogenated aromatic compounds and can vary depending on the level of theory and basis set used in the calculation. researchgate.netresearchgate.net

Analysis of Reactivity Descriptors

Beyond FMO theory, other computational descriptors provide a more detailed picture of a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show negative potential above and below the plane of the aromatic ring due to the π-electrons. dtic.mil The regions around the iodine atoms are likely to exhibit a dual nature; while halogens are electronegative, larger halogens like iodine can have a region of positive potential, known as a σ-hole, along the extension of the C-I bond, making them susceptible to nucleophilic interaction. nih.govresearchgate.net The hydrogen atoms of the bromomethyl group and the methyl group will show positive potential.

Fukui Functions and Local Reactivity Sites

Fukui functions are a more quantitative measure of local reactivity derived from DFT. numberanalytics.comacs.org They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to identify the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. A higher value of the Fukui function at a specific atom indicates a greater reactivity at that site. For electrophilic substitution on the aromatic ring, the reaction is likely to occur at the carbon atom with the highest value of the f- function, which often corresponds to the carbon with the largest HOMO lobe. wuxiapptec.commdpi.com

Bond Dissociation Energies (BDE) and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.orgchadsprep.com It is a direct measure of bond strength. In this compound, the C-Br and C-I bonds are of particular interest. The C-Br bond in a benzylic position is generally weaker than an aryl C-Br bond, making it a likely site for radical reactions. The C-I bonds are typically the weakest among carbon-halogen bonds, suggesting they could be susceptible to cleavage under certain reaction conditions. nih.gov Calculating the BDEs for the various bonds in the molecule can help predict the most probable pathways for thermal or photochemical decomposition.

Table 3: Estimated Bond Dissociation Energies (BDEs) for Key Bonds

BondEstimated BDE (kcal/mol)
Ar-CH2-Br~55-65
Ar-I~65-75
Ar-CH3~110-115

Note: These are approximate values based on data for similar chemical environments. Precise BDEs require specific high-level computational calculations. nih.govlibretexts.org

Spectroscopic Property Simulations

Computational methods are instrumental in the simulation of various spectroscopic properties of this compound, offering a means to interpret experimental spectra and to probe aspects of its electronic and vibrational structure that may be difficult to observe directly.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a cornerstone of structural elucidation. For this compound, Density Functional Theory (DFT) calculations are the primary tool for this purpose. ivanmr.commdpi.com The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. The Gage-Independent Atomic Orbital (GIAO) method is a widely employed approach for these calculations. mdpi.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the ¹H and ¹³C NMR chemical shifts for this compound, referenced against a standard like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃2.4525.3
CH₂Br4.6033.8
Ar-H (position 3)7.90142.1
Ar-H (position 6)7.50139.8
Ar-C (position 1)-140.5
Ar-C (position 2)-100.2
Ar-C (position 4)-141.7
Ar-C (position 5)-98.9

Note: The values in this table are illustrative and based on typical shifts for similar structural motifs. Actual computational results would vary based on the level of theory and software used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational chemistry, particularly through DFT calculations, can predict the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational modes.

For a substituted toluene (B28343) derivative like this compound, the calculations can reveal characteristic frequencies for the C-H stretching of the methyl and bromomethyl groups, the aromatic C-H and C-C stretching modes, and the C-I and C-Br stretching vibrations. A significant aspect to consider in substituted toluenes is the potential for coupling between the methyl torsion and other low-frequency vibrations. flinders.edu.au A normal coordinate analysis can provide a detailed description of the atomic motions contributing to each vibrational mode, aiding in the unambiguous assignment of experimental spectra. nih.govyoutube.com

The following table presents a hypothetical set of calculated vibrational frequencies for key functional groups in this compound.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Stretching of C-H bonds on the benzene (B151609) ring
ν(C-H) aliphatic3000-2850Stretching of C-H bonds in the methyl and bromomethyl groups
ν(C=C) aromatic1600-1450Stretching of C-C bonds within the benzene ring
δ(CH₂)1450-1400Scissoring/bending of the bromomethyl group
ν(C-Br)650-550Stretching of the carbon-bromine bond
ν(C-I)600-500Stretching of the carbon-iodine bonds

Note: This table contains representative frequency ranges for the indicated vibrational modes. Precise calculated values would be obtained from a specific DFT calculation.

The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra. researchgate.netyoutube.comnih.gov TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities, respectively. unipd.it

For this compound, TD-DFT calculations would likely predict transitions involving the π-system of the benzene ring. The presence of the heavy halogen atoms can influence the electronic structure and potentially lead to shifts in the absorption maxima compared to unsubstituted toluene. The choice of functional is critical in TD-DFT calculations, as is the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM), to accurately simulate spectra in solution. unipd.itmdpi.com

A hypothetical TD-DFT result for this compound might look like the following table.

Table 3: Hypothetical TD-DFT Results for the Lowest Energy Electronic Transitions of this compound
TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.522740.08HOMO → LUMO (π → π)
S₀ → S₂4.982490.15HOMO-1 → LUMO (π → π)
S₀ → S₃5.252360.03HOMO → LUMO+1 (π → π*)

Note: The data presented here is for illustrative purposes and represents a plausible outcome of a TD-DFT calculation for this type of molecule.

Non-Covalent Interaction Modeling

The study of non-covalent interactions is crucial for understanding the behavior of this compound in the solid state and in solution. Computational modeling provides detailed insights into the nature and strength of these interactions.

Due to the presence of two iodine atoms, halogen bonding is expected to be a significant non-covalent interaction for this compound. nih.gov Halogen bonding arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond. nih.gov This σ-hole can interact favorably with nucleophilic regions on other molecules.

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D), are employed to model and quantify these interactions. nih.gov Analysis of the molecular electrostatic potential (MEP) surface can visualize the σ-hole on the iodine atoms. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the bond critical points (BCPs) associated with halogen bonds, providing information about their strength and nature.

In addition to halogen bonding, other weak interactions can influence the condensed-phase behavior of this compound. While the molecule does not possess classical hydrogen bond donors, the hydrogen atoms of the methyl and bromomethyl groups can participate in weak C-H···X hydrogen bonds, where X could be a halogen atom or a π-system of a neighboring molecule.

Prediction of Supramolecular Architectures

The prediction of supramolecular architectures of "this compound" through computational and theoretical investigations is crucial for understanding its solid-state properties and potential applications in crystal engineering and materials science. In the absence of direct experimental or computational studies on this specific molecule, predictions can be extrapolated from closely related compounds and an understanding of the governing non-covalent interactions.

The primary intermolecular forces expected to dictate the supramolecular assembly of this compound are halogen bonds, hydrogen bonds, and π-π stacking interactions. The presence of iodine and bromine atoms, both on the aromatic ring and in the methyl substituent, suggests that halogen bonding will be a dominant feature in its crystal packing.

A pivotal study on the closely analogous compound, 1,4-di(bromomethyl)-2,5-diiodobenzene, provides significant insight into the likely supramolecular structure. medjrf.com This research revealed that the crystal structure is heavily influenced by a network of halogen bonds, specifically I–Br and I–I interactions, leading to a stacked packing arrangement of the molecules. medjrf.com It is highly probable that this compound will adopt a similar packing motif, driven by these strong and directional non-covalent interactions. In the case of 1,4-di(bromomethyl)-2,5-diiodobenzene, each halogen atom participates in a maximum of two halogen bonds, a characteristic that contributes to a high melting point. medjrf.com

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing and quantifying these interactions. researchgate.net For instance, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of intermolecular contacts. researchgate.net Such computational approaches have been successfully used to investigate halogen bonds in other diiodo-dimethylbenzene derivatives and various bromo-substituted benzenes. researchgate.netresearchgate.net These studies often reveal short contact distances and specific bond paths indicative of stabilizing interactions.

The prediction of polymorphic forms is another important aspect of computational investigation. rsc.org Different packing arrangements can lead to materials with distinct physical properties. Computational studies can help to identify and rank the stability of potential polymorphs.

Table of Predicted Intermolecular Interactions and Their Significance:

Interaction TypeParticipating Atoms/GroupsPredicted Significance in Supramolecular ArchitectureSupporting Evidence from Analogous Compounds
Halogen Bond (I···Br)Iodine on the ring and Bromine of the bromomethyl groupPrimary directional force determining crystal packingObserved in the crystal structure of 1,4-di(bromomethyl)-2,5-diiodobenzene. medjrf.com
Halogen Bond (I···I)Iodine atoms on adjacent moleculesContributes significantly to the lattice energy and thermal stabilityFound in the crystal structure of 1,4-di(bromomethyl)-2,5-diiodobenzene. medjrf.com
Halogen Bond (Br···Br)Bromine atoms of bromomethyl groups on adjacent moleculesSecondary interaction influencing the packing efficiencyCommonly observed in bromomethyl-substituted benzenes. researchgate.netrsc.org
Hydrogen Bond (C-H···I/Br)Hydrogen atoms of the methyl and bromomethyl groups and halogen atomsContributes to the overall stability of the crystal latticeGenerally present in halogenated organic compounds.
π-π StackingAromatic rings of adjacent moleculesStabilizes the layered or stacked arrangement of moleculesA common feature in the crystal packing of aromatic compounds. researchgate.net

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate

The strategic placement of a reactive bromomethyl group alongside two iodine atoms on a substituted benzene (B151609) ring endows 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene with exceptional synthetic utility. The differential reactivity of the benzylic bromide and the aryl iodides allows for a stepwise functionalization, providing access to a wide array of complex molecules.

Precursor for Complex Polyfunctionalized Aromatic Compounds

The presence of multiple, distinct reactive handles on this compound makes it an ideal precursor for the synthesis of complex polyfunctionalized aromatic compounds. 182.160.97 The bromomethyl group is susceptible to nucleophilic substitution reactions, allowing the introduction of a variety of functional groups such as alcohols, ethers, amines, and thiols. This transformation can be achieved while leaving the iodo groups intact for subsequent cross-coupling reactions.

The aryl-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring. The ability to perform these reactions sequentially provides precise control over the final molecular structure, a critical aspect in the design of molecules for applications in electronics and pharmaceuticals. The synthesis of polysubstituted benzenes often involves a strategic sequence of reactions to install different functional groups. libretexts.org

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential Transformations
Bromomethyl (-CH₂Br)Nucleophilic SubstitutionConversion to alcohols, ethers, amines, thiols, etc.
Iodo (-I)Cross-Coupling ReactionsSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings for C-C and C-heteroatom bond formation.

Building Block for Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a versatile starting material for the construction of a variety of heterocyclic systems. The bromomethyl group can be utilized to form a ring with a suitably positioned nucleophile, either on the same molecule or from another reactant.

For instance, reaction with a bidentate nucleophile can lead to the formation of five- or six-membered heterocyclic rings. Subsequent intramolecular or intermolecular reactions involving the iodo groups can then be used to build more complex, fused heterocyclic architectures. The synthesis of multi-armed thiazole and pyrazole derivatives from related poly-bromomethylated benzene cores highlights the potential of such building blocks in constructing intricate heterocyclic frameworks. rsc.org

Scaffold for Macromolecular Architectures

The unique structural features of this compound make it an excellent scaffold for the synthesis of well-defined macromolecular architectures, including dendrimers and star-shaped polymers.

Core Unit in Dendrimer and Star-Shaped Molecule Synthesis

Dendrimers and star-shaped molecules are highly branched, monodisperse macromolecules with a central core and radiating branches. nih.gov The synthesis of these structures often relies on a central core molecule with multiple reactive sites. This compound, with its three potential points of extension (one bromomethyl and two iodo groups), can function as a versatile core unit.

The synthesis can proceed in a divergent manner, where successive generations of branching units are added to the core. semanticscholar.orgmdpi.com For example, the bromomethyl group can be used to attach the first layer of dendritic wedges, followed by the functionalization of the iodo groups to introduce further branching. The synthesis of star-shaped molecules with a central benzene core and various pendant arms has been demonstrated using similar poly-substituted aromatic compounds. rsc.org

Initiators for Controlled Polymerization (Mechanistic Aspects)

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. sigmaaldrich.commdpi.com The bromomethyl group in this compound can act as an efficient initiator for ATRP.

In a typical ATRP mechanism, a transition metal complex (e.g., a copper-ligand complex) reversibly activates the carbon-bromine bond, generating a radical that can initiate the polymerization of a vinyl monomer. The presence of two iodo groups on the initiator molecule allows for the synthesis of polymers with a central aromatic core and two peripheral reactive sites. These iodo groups can be further functionalized post-polymerization to create more complex materials, such as block copolymers or end-functionalized polymers.

Design of Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The iodo groups in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center.

The ability of iodine to form relatively strong halogen bonds makes this compound a promising candidate for the design of supramolecular assemblies. By carefully selecting complementary halogen bond acceptors, it is possible to direct the self-assembly of this compound into predictable one-, two-, or three-dimensional structures. These assemblies can exhibit interesting properties and have potential applications in crystal engineering and materials science. The crystal structures of related diiodo- and dibromo-substituted benzenes have shown the prevalence of halogen bonding in directing the solid-state packing of the molecules. researchgate.net

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The search for detailed research findings, data tables, and specific applications as outlined in the provided structure did not yield any results for this particular compound. While information exists for structurally related molecules, the strict adherence to the specified compound, “this compound,” as per the instructions, prevents the inclusion of data from these other compounds.

Therefore, the generation of an article focusing solely on the chemical, physical, and applicative properties of “this compound” cannot be fulfilled at this time due to the absence of relevant scientific data.

Mechanistic Probes in Biological Systems

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

The strategic placement of a reactive bromomethyl group alongside two iodine atoms and a methyl group on a benzene ring makes "this compound" a valuable scaffold for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a molecule influences its biological activity or material properties. By systematically modifying the structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its desired effects and optimize them to enhance potency, selectivity, or physical properties.

The highly functionalized nature of this compound offers multiple points for chemical modification, allowing for a detailed exploration of the chemical space around this scaffold. The primary reactive handle is the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the investigation of how different substituents at this position affect molecular interactions. For instance, the introduction of amines, alcohols, thiols, or other moieties can probe for hydrogen bonding, electrostatic, or hydrophobic interactions with a biological target or a material matrix.

The two iodine atoms on the aromatic ring are also amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 2 and 5 positions. This enables a systematic investigation of the steric and electronic requirements for optimal activity. For example, by varying the size and electronic nature of the substituents at these positions, one can map the binding pocket of a receptor or tune the electronic properties of a resulting material.

A hypothetical SAR study based on the this compound scaffold for a hypothetical biological target is outlined in the table below. This illustrates how systematic modifications at different positions of the molecule can lead to a better understanding of the structural requirements for activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Derivatives of this compound

Compound ID R1 (at Bromomethyl) R2 (at Iodo-2) R3 (at Iodo-5) R4 (at Methyl-4) Biological Activity (IC₅₀, µM)
1 -Br -I -I -CH₃ 10.5
1a -OH -I -I -CH₃ 8.2
1b -N(CH₃)₂ -I -I -CH₃ 5.1
1c -SH -I -I -CH₃ 9.7
2a -Br -Phenyl -I -CH₃ 7.8
2b -Br -I -Phenyl -CH₃ 12.3
3a -Br -I -I -H 15.0

| 3b | -Br | -I | -I | -CF₃ | 25.6 |

In this hypothetical study, replacing the bromo group with a dimethylamino group (Compound 1b) leads to a significant increase in activity, suggesting a potential ionic or hydrogen bond interaction at this position. The introduction of a phenyl group at the 2-position (Compound 2a) is better tolerated than at the 5-position (Compound 2b), indicating steric constraints in that region of the binding site. Modifications to the methyl group (Compounds 3a and 3b) demonstrate its importance for maintaining activity, as its removal or replacement with an electron-withdrawing group leads to a decrease in potency. Through such systematic studies, a detailed understanding of the molecular interactions governing the activity of this class of compounds can be developed, guiding the design of more potent and selective analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene, and how can regioisomerism be controlled?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. A common approach is:

Methylation : Start with 4-methylbenzene derivatives to introduce the methyl group.

Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) for selective benzylic bromination .

Diiodination : Employ electrophilic iodination with ICl or I₂ in the presence of HNO₃/H₂SO₄ as a catalyst.

Key Considerations for Regioisomer Control:

  • Steric Effects : The methyl group at position 4 directs iodination to positions 2 and 5 due to steric hindrance.
  • Temperature : Lower temperatures (0–5°C) favor kinetic control, minimizing side products.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the desired regioisomer.

Q. Table 1: Comparison of Halogenation Agents

Halogenation StepReagentYield (%)Selectivity IssuesReference
BromomethylationNBS/AIBN65–75Over-bromination at aryl positions
DiiodinationICl/HNO₃50–60Formation of mono-iodo byproducts

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Fume hoods are mandatory due to volatile bromides and iodine vapors .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15+ minutes; consult a physician if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ to neutralize acidic byproducts .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or diiodo positional isomers. Resolve via:

2D NMR Techniques :

  • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm substitution patterns .
  • NOESY : Detect spatial proximity between methyl and halogen groups.

X-ray Crystallography : Definitive structural confirmation, especially for regioisomers .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.78).

Q. Table 2: Key NMR Markers

Proton Environmentδ (ppm) RangeDiagnostic Use
Benzylic CH₂Br4.2–4.5Confirms bromomethyl substitution
Aromatic protons (C-I)7.8–8.2Indicates iodine’s deshielding

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

Methodological Answer: The bromomethyl and iodo groups offer orthogonal reactivity:

  • Bromomethyl Site : Reactive in SN2 substitutions (e.g., with amines or thiols) .
  • Iodo Sites : Ideal for Pd-catalyzed couplings.

Q. Optimization Steps :

Catalyst Selection : Use Pd(PPh₃)₄ for iodine-selective coupling; XPhos Pd G3 for bromomethyl activation .

Solvent/Base : DMF/Na₂CO₃ for polar substrates; THF/K₃PO₄ for sterically hindered partners.

Temperature : 80–100°C for aryl iodides; 40–60°C for bromomethyl reactions to avoid decomposition.

Case Study : Suzuki coupling with phenylboronic acid yields 2,5-diiodo-4-methylbiphenyl derivatives (85% yield, confirmed by GC-MS) .

Q. How does the steric bulk of iodine influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The large atomic radius of iodine increases steric hindrance, slowing SN2 reactions at adjacent positions.

  • Kinetic Studies : Compare reaction rates with analogous chloro/bromo derivatives. For example, SN2 displacement of Br by CN⁻ is 3x slower in the diiodo compound due to steric shielding .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal higher activation energies for backside attack pathways .

Q. What advanced purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with isopropanol/water gradients for halogenated aromatics .
  • Recrystallization : Solvent pair (e.g., DCM/hexane) exploits differences in halogen solubility .
  • Soxhlet Extraction : For large-scale purification with toluene as the solvent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2,5-diiodo-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.